3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid
Description
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(2)9-10-7(5)3-4-8(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
FVVLUTXXHDGTHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring
The core pyrazole ring of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid is typically synthesized via cyclization reactions involving hydrazine and 1,3-diketones. Specifically, 3,4-dimethyl-1,3-diketone is reacted with hydrazine under reflux conditions to form the pyrazole nucleus. This step is crucial for establishing the heterocyclic framework with the correct substitution pattern on the ring.
- Reaction Conditions: Reflux in ethanol or methanol solvent systems, typically for several hours.
- Catalysts: No external catalysts are generally required for ring formation, but reaction pH and temperature are carefully controlled to optimize yield.
Introduction of the Propanoic Acid Side Chain
Following pyrazole ring formation, the propanoic acid moiety is introduced via nucleophilic substitution reactions. The pyrazole intermediate is reacted with halogenated propanoic acid derivatives such as 3-bromopropanoic acid in the presence of a base like potassium carbonate.
- Mechanism: The nucleophilic nitrogen or carbon site on the pyrazole ring attacks the electrophilic carbon of the halogenated propanoic acid, displacing the halide.
- Reaction Conditions: Typically performed in polar aprotic solvents under reflux or elevated temperature to ensure completion.
Formation of Hydrochloride Salt (Optional)
To enhance water solubility and stability, the free acid form of the compound can be converted into its hydrochloride salt by treatment with hydrochloric acid.
Alternative Synthetic Routes
Although the above is the most common method, alternative approaches include:
- Condensation of Pyrazolone Derivatives: Using 1,3-dimethyl-2-pyrazolin-5-one derivatives condensed with propanoic acid derivatives under acidic or basic catalysis.
- Multi-step Synthesis from β-Keto Esters: Starting from β-keto esters such as Boc-β-alanine derivatives, followed by hydrazine reaction and subsequent functional group transformations to yield pyrazole propanoic acid analogues.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | 3,4-Dimethyl-1,3-diketone + Hydrazine | Ethanol/Methanol | Reflux (70-80 °C) | 70-85 | Time: 4-8 hours |
| Propanoic acid side chain addition | 3-bromopropanoic acid + K2CO3 (base) | DMF/DMSO | 80-100 °C | 65-80 | Reaction time: 6-12 hours |
| Hydrochloride salt formation | HCl (aq) or HCl gas | Ethanol/Water | Room temperature | Quantitative | Improves solubility |
Analytical Characterization Post-Synthesis
Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR shows characteristic methyl signals at δ 2.1–2.5 ppm and pyrazole ring protons at δ 5.5–6.0 ppm.
- ^13C NMR confirms carbonyl and aromatic carbons.
-
- Strong absorption bands for carboxylic acid C=O stretch (~1700 cm⁻¹).
- Broad O-H stretch from carboxylic acid (~2500–3000 cm⁻¹).
-
- Molecular ion peak consistent with C8H13N2O2 (free acid) or C8H13ClN2O2 (hydrochloride salt).
-
- Carbon, hydrogen, nitrogen, and oxygen percentages within ±0.3% of theoretical values.
Purity Assessment
High-Performance Liquid Chromatography (HPLC):
- Reverse-phase chromatography with UV detection at 254 nm.
- Purity typically >95% after recrystallization.
-
- Sharp melting point range (±1 °C) indicates high purity.
Chemical Reaction Analysis and Derivatization
Oxidation Reactions
- Methyl groups on the pyrazole ring can be oxidized to carboxylic acids using oxidants like potassium permanganate or chromium trioxide.
- Example product: 3-(3,4-dicarboxy-1H-pyrazol-5-yl)propanoic acid.
Reduction Reactions
- The propanoic acid carbonyl can be reduced to the corresponding alcohol using lithium aluminum hydride or sodium borohydride.
- Product example: 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanol.
Substitution Reactions
- Electrophilic substitution on the pyrazole ring can introduce halogen or other functional groups using bromine or chlorine with Lewis acid catalysis.
- Enables synthesis of diverse derivatives for biological activity screening.
Industrial Scale Considerations
- Continuous flow reactors are employed for enhanced control over reaction parameters, improving yield and purity.
- Automated reagent addition and temperature control optimize reproducibility.
- Purification often involves recrystallization or chromatographic techniques to meet pharmaceutical-grade standards.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents | Typical Yield (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Pyrazole ring synthesis | Cyclization of hydrazine with 3,4-dimethyl-1,3-diketone | Hydrazine, 3,4-dimethyl-1,3-diketone | 70-85 | Straightforward, high yield | Requires reflux, careful control |
| Side-chain introduction | Nucleophilic substitution with 3-bromopropanoic acid | 3-bromopropanoic acid, K2CO3 | 65-80 | Efficient, versatile | Longer reaction times |
| Hydrochloride salt formation | Acid-base reaction with HCl | Hydrochloric acid | Quantitative | Improves solubility | Requires handling of corrosive acid |
| Alternative β-keto ester route | Multi-step synthesis from Boc-β-alanine derivatives | Boc-β-alanine, hydrazine, reagents | 50-80 | Access to analogues | Multi-step, more complex |
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison Table
Comparison with Pyrazole Derivatives
- Substituent Position and Electronic Effects: The target compound’s 3,4-dimethylpyrazole group contrasts with the 1,4-dimethyl substitution in (3S)-3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid .
- Amino Group Influence: The (3S)-3-amino derivative introduces chirality and an additional hydrogen-bonding site, which could improve solubility or target specificity compared to the non-substituted propanoic acid chain in the target compound .
Comparison with Heterocycle-Variant Compounds
- Triazole vs. Pyrazole: 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid replaces the pyrazole with a triazole ring, introducing a bromine atom. Triazoles exhibit distinct electronic properties due to the third nitrogen atom, which may increase metabolic stability but reduce basicity compared to pyrazoles .
- Imidazole vs. Pyrazole: 3-(1H-Imidazol-5-yl)propanoic acid features an imidazole ring with two adjacent nitrogen atoms, enabling stronger hydrogen bonding.
Comparison with Phenylpropanoic Acid Derivatives
3-(3′-Hydroxyphenyl)propanoic acid, a phenyl analog, demonstrates anti-inflammatory and anti-diabetic effects attributed to its phenolic hydroxyl group . In contrast, the target compound’s pyrazole ring lacks hydroxyl substituents, likely reducing antioxidant capacity but improving lipophilicity and membrane permeability. Notably, 3-(3′,4′-dihydroxyphenyl)acetic acid (a related phenyl derivative) shows enhanced anti-cancer activity over hydroxyl-free analogs, underscoring the importance of substituent polarity in bioactivity .
Key Research Findings and Implications
- Substituent Impact: Methyl groups on heterocycles (as in the target compound) generally enhance lipophilicity, favoring passive diffusion across biological membranes, while hydroxyl or amino groups improve solubility and target interaction .
- Heterocycle Choice : Pyrazoles balance aromatic stability and moderate polarity, making them versatile scaffolds. Triazoles and imidazoles offer unique electronic profiles but may require additional synthetic steps .
- Unanswered Questions: The target compound’s specific biological activities remain uncharacterized in the provided evidence.
Biological Activity
3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring with two methyl substitutions and a propanoic acid side chain. Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid is . Its structural features include:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Methyl Substituents : Located at the 3 and 4 positions of the pyrazole ring.
- Propanoic Acid Group : Attached to the nitrogen of the pyrazole, enhancing its solubility and biological activity.
Antimicrobial Properties
Recent studies have highlighted the potential of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid as an antimicrobial agent. It has been shown to possess significant activity against various bacterial strains, including multidrug-resistant organisms. Research indicates that compounds within the pyrazole class can serve as effective antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Acinetobacter baumannii | 4 - 8 µg/mL |
| Klebsiella pneumoniae | 8 - 16 µg/mL |
| Staphylococcus aureus | 16 - 32 µg/mL |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Studies have reported that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study found that specific analogs showed up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity Comparison
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76 | 86 |
| Pyrazole Derivative | 61 - 85 | 76 - 93 |
The biological activity of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid is believed to be mediated through its interaction with specific molecular targets in biological systems. The compound may inhibit enzymes involved in inflammatory pathways or disrupt bacterial cell wall synthesis, contributing to its antimicrobial effects .
Case Studies
- Study on Antibiotic Potentiation : A study evaluated the synergistic effects of various pyrazole derivatives with colistin against MDR Acinetobacter baumannii. The findings indicated that certain derivatives could significantly enhance the activity of colistin, suggesting potential for combination therapies .
- Inflammation Model in Mice : In a carrageenan-induced edema model, compounds derived from pyrazoles exhibited comparable anti-inflammatory effects to indomethacin, indicating their potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
